

Spectroscopic comparison of Benzofuran-4-carbonitrile and its isomers

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Compound of Interest

Compound Name: Benzofuran-4-carbonitrile

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A Spectroscopic Comparison of **Benzofuran-4-carbonitrile** and Its Isomers: A Guide for Researchers

This guide presents a comparative analysis of the spectroscopic properties of **Benzofuran-4-carbonitrile** and its isomers, namely Benzofuran-2-carbonitrile, Benzofuran-3-carbonitrile, Benzofuran-5-carbonitrile, Benzofuran-6-carbonitrile, and Benzofuran-7-carbonitrile. This document is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.

The structural differences imparted by the position of the nitrile group on the benzofuran ring system result in unique spectroscopic fingerprints for each isomer. While a complete experimental dataset for all isomers is not readily available in a single public source, this guide consolidates the available information and provides an expert interpretation of the expected spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Comparison

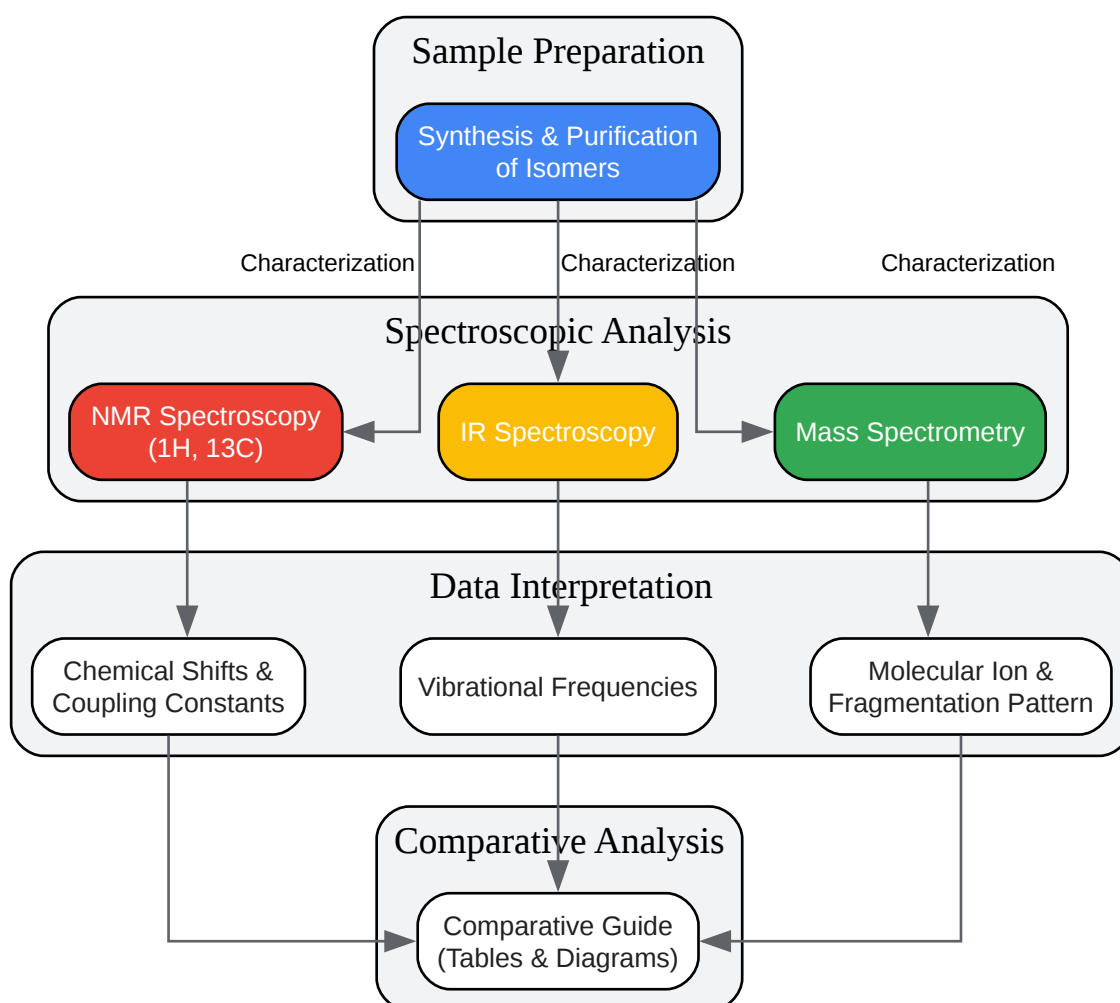
The following table summarizes the available and predicted spectroscopic data for **Benzofuran-4-carbonitrile** and its isomers. The molecular formula for all isomers is C_9H_5NO , and the molecular weight is approximately 143.14 g/mol .

Isomer	Structure	¹ H NMR (ppm, CDCl ₃)	¹³ C NMR (ppm, CDCl ₃)	IR (cm ⁻¹)	Mass Spectrum (m/z)
Benzofuran- 2-carbonitrile	H3: ~7.5 (s), Aromatic H's: multiplet	C≡N: ~110- 120, Aromatic C's: multiplet	C≡N: ~2220- 2240 (strong, sharp), C=C (aromatic): ~1600-1450	M ⁺ : 143, Fragments: [M-HCN] ⁺ , [M-CO] ⁺	
Benzofuran- 3-carbonitrile	H2: ~7.8 (s), Aromatic H's: multiplet	C≡N: ~110- 120, Aromatic C's: multiplet	C≡N: ~2220- 2240 (strong, sharp), C=C (aromatic): ~1600-1450	M ⁺ : 143, Fragments: [M-HCN] ⁺ , [M-CO] ⁺	
Benzofuran- 4-carbonitrile	Aromatic H's: complex multiplet	C≡N: ~115- 125, Aromatic C's: multiplet	C≡N: ~2220- 2240 (strong, sharp), C=C (aromatic): ~1600-1450	M ⁺ : 143, Fragments: [M-HCN] ⁺ , [M-CO] ⁺	
Benzofuran- 5-carbonitrile	Aromatic H's: complex multiplet	C≡N: ~115- 125, Aromatic C's: multiplet	C≡N: ~2220- 2240 (strong, sharp), C=C (aromatic): ~1600-1450	M ⁺ : 143, Fragments: [M-HCN] ⁺ , [M-CO] ⁺	
Benzofuran- 6-carbonitrile	Aromatic H's: complex multiplet	C≡N: ~115- 125, Aromatic C's: multiplet	C≡N: ~2220- 2240 (strong, sharp), C=C (aromatic): ~1600-1450	M ⁺ : 143, Fragments: [M-HCN] ⁺ , [M-CO] ⁺	
Benzofuran- 7-carbonitrile	Aromatic H's: complex multiplet	C≡N: ~115- 125, Aromatic C's: multiplet	C≡N: ~2220- 2240 (strong, sharp), C=C (aromatic): ~1600-1450	M ⁺ : 143, Fragments: [M-HCN] ⁺ , [M-CO] ⁺	

Note: The predicted NMR and IR data are based on typical values for similar aromatic and heterocyclic compounds.

Experimental Workflow

The logical workflow for the spectroscopic comparison of these isomers is outlined in the following diagram.



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